2-Hydroxypyrimidine

Description

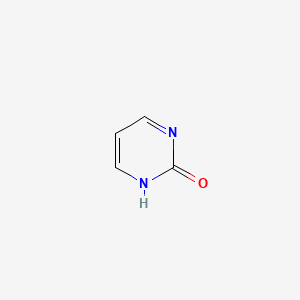

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGOHKSTWXHQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060315 | |

| Record name | 2-Hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-01-7, 51953-13-0, 55949-38-7 | |

| Record name | 2(1H)-Pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrimidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051953130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055949387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIMIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13K708ILY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 2-Hydroxypyrimidine (B189755) (CAS No. 557-01-7), a pivotal heterocyclic compound. Valued as a fundamental building block, its unique characteristics are leveraged in the synthesis of a wide array of biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] This document details its structural features, physicochemical data, experimental protocols, and its role as a versatile precursor in synthetic chemistry.

Core Properties and Structure

This compound is an aromatic heterocyclic organic compound with the molecular formula C₄H₄N₂O.[1] It presents as a colorless to off-white crystalline solid and is generally odorless.[1] Structurally, it consists of a pyrimidine (B1678525) ring substituted with a hydroxyl group at the second position. However, it predominantly exists in its more stable tautomeric form, 2(1H)-pyrimidinone. This keto-enol tautomerism is fundamental to its reactivity and chemical behavior.

Tautomerism

This compound exists in a tautomeric equilibrium with its keto form, 2(1H)-pyrimidinone. The equilibrium position is highly dependent on the solvent environment. In polar solvents and in the solid state, the 2(1H)-pyrimidinone form is overwhelmingly favored. The enol form, 2-pyrimidinol, is more favored in non-polar solvents. This dynamic relationship is crucial for its role in various chemical reactions.

Physicochemical Data

The quantitative physical and chemical properties of this compound are summarized below. These values are essential for designing synthetic routes, purification strategies, and formulation studies.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 557-01-7 | [1][2] |

| Molecular Formula | C₄H₄N₂O | [1][2] |

| Molecular Weight | 96.09 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 177 - 178 °C | |

| Boiling Point | 309.2 °C at 760 mmHg | |

| Density | 1.28 g/cm³ | |

| Flash Point | 140.8 °C | |

| Solubility | Water: 1 g / 2.2 mL at 20 °C | [1] |

| Soluble in ethanol | [1] |

Table 2: Acidity and Basicity

| Property | Value | Conditions | Reference(s) |

| pKa₁ | 2.24 (+1 charge) | 25 °C | [1] |

| pKa₂ | 9.17 (0 charge) | 25 °C | [1] |

Spectral Data

Characterization of this compound is routinely performed using various spectroscopic techniques. Key spectral data are available through public databases such as PubChem.[2]

-

¹H NMR: Spectra show characteristic peaks for the protons on the pyrimidine ring.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: Key absorptions include C=O stretching (in the keto form) and N-H stretching.[2]

-

Mass Spectrometry: The molecular ion peak confirms the molecular weight of the compound.[2]

-

UV-Vis Spectroscopy: Shows absorption maxima characteristic of the pyrimidine chromophore.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis Protocol: Cyclocondensation

The most common and fundamental synthesis of the this compound core involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with urea (B33335). This protocol describes a representative procedure using 1,1,3,3-tetramethoxypropane (B13500), a stable precursor to malondialdehyde.

Reaction: 1,1,3,3-Tetramethoxypropane + Urea → this compound

Materials:

-

1,1,3,3-Tetramethoxypropane

-

Urea

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Ethanol or Ethyl Acetate (B1210297) for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend urea (1.0 equivalent) in methanol.

-

Acidification: To the suspension, slowly add concentrated hydrochloric acid (approx. 0.5-1.0 equivalents) while stirring.

-

Addition of Dicarbonyl Equivalent: Add 1,1,3,3-tetramethoxypropane (1.0 equivalent) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid by slowly adding a solution of sodium hydroxide until the pH is approximately 7.

-

Isolation: Remove the methanol under reduced pressure using a rotary evaporator. The resulting crude solid contains this compound and inorganic salts.

Purification Protocol: Recrystallization

Purification of the crude product is effectively achieved by recrystallization, leveraging the compound's differential solubility in hot versus cold solvents.

Procedure:

-

Solvent Selection: Transfer the crude solid into an Erlenmeyer flask. Add a minimal amount of a suitable solvent (ethanol or ethyl acetate are commonly used).[1]

-

Dissolution: Gently heat the mixture on a hot plate while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained. Avoid using an excessive amount of solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. The cooling process can be further aided by placing the flask in an ice bath.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent. The purity can be confirmed by measuring the melting point and through spectroscopic analysis.

Applications in Research and Drug Development

This compound is not typically used as a final drug product but serves as a critical intermediate in the synthesis of more complex molecules. Its pyrimidine core is a key feature in numerous classes of therapeutic agents.[1]

-

Nucleoside Analogs: It is a precursor for synthesizing modified nucleosides used in antiviral and anticancer therapies.[1]

-

Enzyme Inhibitors: The pyrimidine scaffold is central to the design of various enzyme inhibitors. For example, derivatives have been developed as Factor IXa inhibitors for thrombosis treatment.

-

Agrochemicals: It is also utilized in the agrochemical industry to develop new herbicides and fungicides.[1]

-

Bioisostere: The pyrimidine ring is often used as a bioisostere for phenyl and other aromatic systems to improve medicinal chemistry properties such as potency and metabolic stability.

References

An In-depth Technical Guide to the Structure and Bonding of 2-Hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypyrimidine, a fundamental heterocyclic compound, serves as a crucial scaffold in numerous biologically active molecules, including nucleobases and various pharmaceuticals. Its chemical behavior and biological function are intrinsically linked to its molecular structure and bonding, particularly its existence in a tautomeric equilibrium between the aromatic hydroxy (enol) form and the non-aromatic oxo (keto) form, known as 2(1H)-pyrimidinone. This guide provides a comprehensive technical overview of the structural and bonding characteristics of this compound, supported by experimental data and methodologies.

Tautomerism: A Decisive Factor in Structure and Reactivity

This compound predominantly exists as its tautomer, 2(1H)-pyrimidinone. The position of this equilibrium is highly sensitive to the surrounding environment.

-

In the Gas Phase: The enol form, this compound, is the more stable tautomer in the isolated, gas-phase environment.

-

In Condensed Phases: The keto form, 2(1H)-pyrimidinone, is significantly favored in the solid state and in polar solvents. This stabilization is attributed to intermolecular hydrogen bonding.

The tautomeric equilibrium is a critical consideration in drug design and development, as the different forms present distinct hydrogen bonding patterns and molecular recognition capabilities.

Introduction to 2-Hydroxypyrimidine and its Solubility

An In-Depth Technical Guide to the Solubility of 2-Hydroxypyrimidine (B189755) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Recognizing the limited availability of extensive quantitative data in publicly accessible literature, this document focuses on providing a strong foundational understanding of its solubility characteristics and detailed experimental protocols for its determination. This approach empowers researchers to generate precise solubility data tailored to their specific applications and solvent systems.

This compound, a key heterocyclic compound, serves as a vital building block in the synthesis of numerous pharmaceutical agents and other biologically active molecules. Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The molecule exists in a tautomeric equilibrium between the hydroxy and the lactam (2-pyrimidinone) forms, which can influence its solubility behavior in different solvent environments.

Qualitative and Limited Quantitative Solubility Data

| Solvent | Formula | Type | Temperature (°C) | Solubility | Citation |

| Water | H₂O | Protic | 20 | 1 g / 2.2 mL | [1] |

| Ethanol (B145695) | C₂H₅OH | Protic | Not Specified | Crystallizes from | [1] |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | Aprotic Polar | Not Specified | Crystallizes from | [1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic Polar | Not Specified | Slightly Soluble | [2] |

| Methanol | CH₃OH | Protic | Not Specified | Slightly Soluble | [2] |

Note: The term "slightly soluble" is a qualitative description and does not provide a specific concentration. The ability of this compound to be crystallized from ethanol and ethyl acetate suggests that its solubility in these solvents is moderate and temperature-dependent.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, this section provides detailed methodologies for two commonly used and reliable techniques: the Shake-Flask Method and the Gravimetric Method. These protocols are based on established procedures for determining the solubility of pyrimidine (B1678525) derivatives and other organic compounds.[3][4]

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[5]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vial in a constant temperature shaker bath. Agitate the mixture at a constant speed for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for a period (e.g., 2-4 hours) to allow the undissolved solid to sediment.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE for most organic solvents). To avoid temperature-induced precipitation, the syringe and filter can be pre-warmed or pre-cooled to the experimental temperature.

-

Analysis: Analyze the concentration of this compound in the filtered solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A pre-established calibration curve of known concentrations of this compound in the same solvent is required for accurate quantification.

-

Calculation: Calculate the solubility from the determined concentration. The solubility can be expressed in various units, such as mg/mL, g/100 g of solvent, or mole fraction.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly when the solute is non-volatile.[6]

Caption: Workflow for the Gravimetric Solubility Determination Method.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen organic solvent at a constant temperature as described in the shake-flask method (steps 1 and 2).

-

Filtration: Filter the saturated solution to remove all undissolved solid particles.

-

Weighing the Solution: Accurately weigh a clean, dry container (e.g., a glass vial or evaporating dish). Transfer a known mass of the clear, saturated filtrate into the pre-weighed container and record the total mass.

-

Solvent Evaporation: Carefully evaporate the solvent from the filtrate. This can be achieved by placing the container in a vacuum oven at a temperature that is high enough to evaporate the solvent in a reasonable time but well below the melting or decomposition point of this compound. A gentle stream of inert gas (e.g., nitrogen) can also be used to facilitate evaporation.

-

Drying to a Constant Mass: Once the solvent appears to have completely evaporated, continue to dry the solid residue in the oven until a constant mass is achieved. This is confirmed by repeated weighing of the container and its contents until two consecutive measurements are within an acceptable tolerance (e.g., ± 0.1 mg).

-

Final Weighing: After cooling the container to room temperature in a desiccator, accurately weigh the container with the dry solid residue.

-

Calculation:

-

Mass of dissolved this compound = (Mass of container + residue) - (Mass of empty container)

-

Mass of solvent = (Mass of container + solution) - (Mass of container + residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) * 100

-

Factors Influencing the Solubility of this compound

The solubility of this compound in organic solvents is influenced by several factors:

-

Solvent Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents. The presence of both hydrogen bond donor (N-H in the lactam form, O-H in the hydroxy form) and acceptor (N, O) sites allows for strong interactions with protic and polar aprotic solvents.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with increasing temperature.[4] This relationship should be experimentally determined for each solvent system.

-

Tautomeric Equilibrium: The position of the tautomeric equilibrium between the 2-hydroxy and 2-pyrimidinone forms can be solvent-dependent. This can affect the intermolecular forces between the solute and solvent molecules, thereby influencing solubility.

-

Presence of Impurities: The purity of both the this compound and the solvent can significantly impact solubility measurements.

Conclusion

While a comprehensive quantitative dataset on the solubility of this compound in a wide range of organic solvents is not currently available in the public domain, this guide provides the necessary tools for researchers to determine this critical parameter. The detailed experimental protocols for the shake-flask and gravimetric methods offer robust and reliable approaches for generating high-quality solubility data. A thorough understanding and experimental determination of the solubility of this compound are essential for its effective use in research, development, and manufacturing within the pharmaceutical and chemical industries.

References

- 1. This compound | 557-01-7 [chemicalbook.com]

- 2. This compound HCl [chembk.com]

- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 4. benchchem.com [benchchem.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. pharmajournal.net [pharmajournal.net]

Spectroscopic Analysis of 2-Hydroxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-hydroxypyrimidine (B189755), a crucial heterocyclic compound in medicinal chemistry and drug development. Understanding its spectral characteristics is fundamental for its identification, structural elucidation, and the analysis of its derivatives. This document compiles available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines relevant experimental protocols, and presents logical workflows for spectroscopic analysis.

Core Concept: Tautomerism

A critical aspect of this compound's structure and spectroscopic interpretation is its existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (2(1H)-pyrimidinone).[1] This equilibrium can be influenced by factors such as solvent and temperature, leading to potentially complex or unexpected NMR spectra. The presence of both tautomers in solution can result in multiple sets of signals or broadened peaks due to chemical exchange.

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The following tables summarize the available ¹H and expected ¹³C NMR data.

¹H NMR Spectral Data

The following data is for this compound hydrochloride in DMSO-d₆. The chemical shifts may be influenced by the protonation of the pyrimidine (B1678525) ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-N/H-O | ~12 | Broad Singlet | N/A |

| H-4/H-6 | 8.839 | Doublet | |

| H-5 | 6.900 | Triplet | |

| Coupling constants were not explicitly provided in the source data.[2] |

¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-4/C-6 | 145 - 150 |

| C-5 | 110 - 115 |

Infrared (IR) Spectroscopy

Specific IR absorption data for this compound is not available in the compiled search results. The table below presents expected characteristic absorption bands for the 2(1H)-pyrimidinone tautomer based on typical functional group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Medium | N-H Stretch | Amide |

| ~1670 | Strong | C=O Stretch | Amide (Lactam) |

| 1600 - 1450 | Medium-Strong | C=C and C=N Stretching | Aromatic/Heterocyclic Ring |

| 1450 - 1400 | Medium | C-H Bending | Alkene |

| 850 - 750 | Strong | C-H Out-of-plane Bending | Alkene |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition (General Parameters):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range covering approximately -2 to 14 ppm.

D₂O Exchange for Labile Protons: [1]

-

Acquire a standard ¹H NMR spectrum of the sample.

-

Add 1-2 drops of deuterium (B1214612) oxide (D₂O) to the NMR tube.

-

Shake the tube gently to mix.

-

Re-acquire the ¹H NMR spectrum. The signals corresponding to exchangeable N-H and O-H protons will diminish or disappear.

IR Spectroscopy (Solid Sample)

KBr Pellet Method:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

Grind a few milligrams of the solid sample into a fine powder in an agate mortar.[3][4]

-

Add a few drops of Nujol (mineral oil) and continue to grind to form a smooth, thick paste (mull).[3]

-

Spread the mull evenly between two salt plates (e.g., NaCl or KBr).[3]

-

Mount the plates in the spectrometer and acquire the spectrum. Note that Nujol itself has characteristic C-H stretching and bending bands.

Logical Workflows for Analysis

The following diagrams illustrate logical workflows for the spectroscopic analysis of this compound and its derivatives.

Caption: Workflow for NMR-based structural elucidation.

Caption: Workflow for investigating tautomerism using NMR.

References

An In-depth Technical Guide to the Early Synthesis of 2-Hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the foundational methods for the synthesis of 2-hydroxypyrimidine (B189755) (also known as 2-pyrimidinone), a key heterocyclic compound and a vital building block in medicinal chemistry. The document focuses on the seminal, early-established procedures, offering comprehensive experimental protocols, quantitative data, and visual representations of the reaction pathways.

Introduction

This compound, a fundamental pyrimidine (B1678525) derivative, was first synthesized in the early 20th century. Its structural relationship to the nucleobases found in DNA and RNA immediately rendered it a compound of significant interest. Early synthetic chemists developed several key methods for the construction of the pyrimidine ring, which laid the groundwork for the vast field of pyrimidine chemistry that exists today. This guide will focus on two of the most significant early approaches: the condensation of urea (B33335) with a malondialdehyde precursor and the Pinner synthesis.

Core Synthesis Methods

The early synthesis of this compound primarily relied on the cyclocondensation of a three-carbon component with urea. This approach provides a direct and efficient route to the pyrimidine ring. An alternative, versatile method developed in the late 19th century is the Pinner synthesis, which allows for the creation of a wide variety of substituted pyrimidines.

Synthesis from Urea and a Malondialdehyde Precursor

One of the most direct early methods for synthesizing this compound involves the reaction of urea with a protected form of malondialdehyde, such as 1,1,3,3-tetramethoxypropane (B13500) or 1,1,3,3-tetraethoxypropane. In the presence of an acid catalyst, the acetal (B89532) groups are hydrolyzed to reveal the aldehyde functionalities, which then undergo a condensation reaction with urea to form the pyrimidine ring.

Reactants:

-

Urea (CO(NH₂)₂)

-

1,1,3,3-Tetramethoxypropane (CH(OCH₃)₂CH₂CH(OCH₃)₂)

-

Hydrochloric Acid (HCl)

-

Ethanol (B145695) (C₂H₅OH)

Procedure:

-

A solution of urea in ethanol is prepared in a reaction flask equipped with a reflux condenser.

-

Concentrated hydrochloric acid is added to the solution to act as a catalyst.

-

1,1,3,3-Tetramethoxypropane is then added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for a specified period to allow for the cyclocondensation reaction to proceed to completion.

-

After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product, this compound hydrochloride, is then purified by recrystallization from a suitable solvent, such as ethanol.

The Pyrimidine Scaffold: A Cornerstone of Biological Function and Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold, a heterocyclic aromatic organic compound, is of paramount importance in the landscape of biology and medicine.[1][2] As a fundamental component of nucleic acids, vitamins, and coenzymes, its derivatives are integral to the very fabric of life.[1][3] The inherent biological significance and versatile chemical tractability of the pyrimidine ring have established it as a "privileged scaffold" in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[4][5] This technical guide provides a comprehensive exploration of the biological significance of the pyrimidine scaffold, detailing its core biological roles, diverse therapeutic applications, and mechanisms of action. This document is designed to serve as a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Biological Roles of the Pyrimidine Scaffold

The foundational role of pyrimidines lies in their central involvement in the structure of genetic material and essential metabolic processes.[1][6]

Components of Nucleic Acids

The pyrimidine bases—cytosine (C), thymine (B56734) (T), and uracil (B121893) (U)—are fundamental building blocks of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).[6][7] Within the DNA double helix, cytosine forms a specific base pair with guanine, and thymine pairs with adenine.[8] In RNA, uracil takes the place of thymine and pairs with adenine.[6] These precise hydrogen-bonding interactions are the basis of the genetic code, ensuring fidelity during DNA replication, transcription, and the translation of genetic information into proteins.[6]

Pyrimidine Metabolism

Cellular pyrimidine nucleotide pools are maintained through two primary pathways: de novo synthesis and the salvage pathway.[9][10]

-

De Novo Synthesis: This pathway constructs the pyrimidine ring from simple precursor molecules, including bicarbonate, aspartate, and glutamine.[1][10] It is an energy-intensive process that is tightly regulated to meet the cell's demand for nucleotides.[10]

-

Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides that result from the degradation of nucleic acids.[9][10] It is a less energy-consuming route and is particularly crucial in tissues with low rates of de novo synthesis.[10]

The regulation of these pathways is critical for maintaining cellular homeostasis, and their dysregulation is often associated with disease states.[11]

Therapeutic Applications of Pyrimidine Derivatives

The structural similarities of pyrimidine derivatives to endogenous molecules allow them to interact with a wide range of biological targets, leading to their development as therapeutic agents across numerous disease areas.[2][4]

Anticancer Agents

The pyrimidine scaffold is a prominent feature in a multitude of anticancer drugs.[12][13][14] These compounds exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival.[13]

Kinase Inhibitors: Many pyrimidine-based drugs are potent kinase inhibitors.[15][16] For instance, pyrazolo[3,4-d]pyrimidines are known to mimic the hinge region binding of ATP in the kinase active site, leading to effective inhibition.[17][18] The landscape of FDA-approved drugs includes numerous pyrimidine-containing kinase inhibitors for cancer treatment.[15][19]

Antimetabolites: Pyrimidine analogs can act as antimetabolites, interfering with the synthesis of nucleic acids. A classic example is 5-fluorouracil (B62378) (5-FU), which inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair.[3]

The following table summarizes the anti-proliferative activity of various pyrimidine derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Curcumin-pyrimidine analog 3g | MCF-7 (Breast) | 0.61 ± 0.05 | [20] |

| Thienopyrimidine derivative 2 | MCF-7 (Breast) | 0.013 | [20] |

| Compound (13) | (Various) | (sub-micromolar) | [12] |

| Compound (17) | HeLa (Cervical) | (comparable to Palbociclib) | [12] |

| Novel Pyrimidine Derivative | LoVo (Colon) | (varied) | [21] |

| Tetralin-6-yl pyrimidine 1 | Hep G2 (Liver) | 8.66 µg/ml | [22] |

| Tetralin-6-yl pyrimidine 2 | Hep G2 (Liver) | 7.11 µg/ml | [22] |

| Tetralin-6-yl pyrimidine 3 | Hep G2 (Liver) | 5.50 µg/ml | [22] |

| Tetralin-6-yl pyrimidine 3 | Breast Cancer | 7.29 µg/ml | [22] |

Antiviral Agents

Synthetic pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[23] These compounds function by mimicking natural nucleosides and, upon incorporation into the viral genome by viral polymerases, lead to chain termination and inhibition of viral replication.[23] Notable examples include Zidovudine (AZT) and Lamivudine (3TC) for the treatment of HIV.[1][24] More recent research has also highlighted the potential of pyrimidine derivatives against other viruses, including human coronavirus.[25]

Antimicrobial Agents

The pyrimidine scaffold is a key component of many antibacterial and antifungal drugs.[26][27][28]

Antibacterial Agents: Trimethoprim, an antibacterial agent, features a pyrimidine ring and functions by inhibiting dihydrofolate reductase, an enzyme essential for the synthesis of nucleic acid precursors in bacteria.[1] Some pyrimidine derivatives have shown antibacterial activity comparable to standard antibiotics like gentamicin.[27]

Antifungal Agents: Certain pyrimidine derivatives have demonstrated significant antifungal activity against various fungal strains.[26][29]

The following table presents the antimicrobial activity of selected pyrimidine derivatives.

| Compound/Derivative | Microorganism | Activity (MIC in µM/ml) | Reference |

| Compound 12 | S. aureus | 0.87 | [29] |

| Compound 5 | B. subtilis | 0.96 | [29] |

| Compound 2 | E. coli | 0.91 | [29] |

| Compound 10 | S. enterica | 1.55 | [29] |

Anti-inflammatory Agents

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties.[26][30] Their mechanism of action often involves the modulation of key inflammatory pathways.[30]

Key Signaling Pathways and Experimental Workflows

The biological effects of pyrimidine derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways and common experimental workflows for their evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel pyrimidine derivatives. The following sections provide methodologies for key in vitro assays.

Cell Proliferation Inhibition Assay (MTT Assay)

This assay is widely used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[14][20]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete growth medium

-

Pyrimidine derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[20]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.[20]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[20]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.[20]

In Vitro Antimicrobial Activity (Tube Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[29]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

-

Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

Pyrimidine derivatives

-

Standard antibiotic/antifungal drugs

-

Test tubes

Protocol:

-

Preparation of Dilutions: Prepare serial dilutions of the test compounds and standard drugs in the appropriate broth.[29]

-

Inoculation: Inoculate each tube with a standardized suspension of the test microorganism.

-

Incubation: Incubate the tubes at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[29]

Anti-inflammatory Activity (Nitric Oxide Production Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[30]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete growth medium

-

Pyrimidine derivatives

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.[30]

-

Compound Treatment: Pre-treat the cells with various concentrations of the pyrimidine derivatives for 1 hour.[30]

-

Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce inflammation and incubate for 24 hours.[30]

-

Sample Collection: Collect the cell culture supernatant.[30]

-

Griess Reaction: Add Griess reagent to the supernatant and incubate in the dark.[30]

-

Absorbance Measurement: Measure the absorbance at 540 nm.[30]

-

Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.[30]

Conclusion

The pyrimidine scaffold is undeniably a cornerstone of modern drug discovery and development.[4][31] Its fundamental role in biological systems provides a unique advantage for interacting with various cellular components.[4] The vast and ever-expanding portfolio of FDA-approved pyrimidine-containing drugs is a testament to its therapeutic value.[5][32][33] From anticancer and antiviral to antimicrobial and anti-inflammatory agents, the versatility of the pyrimidine ring continues to be a source of novel therapeutic candidates.[12][24][27][34] A thorough understanding of the structure-activity relationships, mechanisms of action, and relevant biological pathways is essential for the rational design of the next generation of pyrimidine-based therapeutics. This guide provides a foundational resource for researchers dedicated to harnessing the immense potential of this remarkable scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. researchtrend.net [researchtrend.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. | Semantic Scholar [semanticscholar.org]

- 6. Pyrimidine | Definition, Bases & Structure - Lesson | Study.com [study.com]

- 7. microbenotes.com [microbenotes.com]

- 8. Pyrimidine - Wikipedia [en.wikipedia.org]

- 9. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 11. Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijrpr.com [ijrpr.com]

- 13. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijcrt.org [ijcrt.org]

- 15. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 19. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sciensage.info [sciensage.info]

- 23. m.youtube.com [m.youtube.com]

- 24. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 29. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. nbinno.com [nbinno.com]

- 32. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. gsconlinepress.com [gsconlinepress.com]

An In-depth Technical Guide to the 2-Hydroxypyrimidine vs. Pyrimidin-2-one Tautomeric Equilibrium

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the hydroxy and keto forms of pyrimidine (B1678525) derivatives is a critical determinant of their chemical and biological properties. This technical guide provides a comprehensive overview of the tautomeric relationship between 2-hydroxypyrimidine (B189755) and its corresponding lactam form, pyrimidin-2-one. We delve into the quantitative aspects of this equilibrium, detailing the influence of solvent and phase on the relative stability of the tautomers. Furthermore, this guide outlines detailed experimental and computational protocols for the accurate determination and prediction of tautomeric ratios, which are crucial for understanding molecular recognition, reactivity, and bioavailability in the context of drug design and development.

Introduction: The Significance of Tautomerism in Pyrimidines

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a pivotal role in the behavior of heterocyclic compounds. In the realm of medicinal chemistry and drug development, the specific tautomeric form of a molecule can profoundly influence its physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity. These properties, in turn, govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active molecules, including nucleobases like uracil (B121893) and cytosine, and numerous synthetic drugs. The tautomeric equilibrium between the aromatic hydroxy form (enol) and the non-aromatic keto form (lactam) of this compound is of particular interest. The position of this equilibrium can be dramatically shifted by the surrounding environment, a phenomenon that has significant implications for molecular recognition by enzymes and receptors. A thorough understanding and ability to quantify this tautomeric space are therefore essential for the rational design of novel therapeutics. While the 2-hydroxypyridine/2-pyridone system is more extensively studied, it serves as an excellent and widely accepted model for the tautomerism in this compound.[1][2]

Quantitative Analysis of the Tautomeric Equilibrium

The equilibrium between this compound (enol form) and pyrimidin-2-one (keto form) is highly sensitive to the solvent environment. In the gas phase, the enol form is generally more stable, whereas in polar solvents, the equilibrium shifts significantly towards the more polar keto form. This is attributed to the better solvation of the larger dipole moment of the keto tautomer.

Below are tables summarizing the quantitative data for the analogous and well-studied 2-hydroxypyridine/2-pyridone system, which provides valuable insights into the behavior of this compound.

Table 1: Equilibrium Constants (KT = [keto]/[enol]) in Various Solvents at 298.15 K

| Solvent | KT | Reference |

| Gas Phase | ~0.3 | [1] |

| Cyclohexane | ~1.0 | [1] |

| Chloroform | 3.0 - 6.0 | [1] |

| Acetonitrile | 16 | [1] |

| Water | ~900 | [1] |

Table 2: Thermodynamic Data for the 2-Hydroxypyridine ⇌ 2-Pyridone Tautomerization

| Phase/Solvent | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| Gas Phase | -0.64 | ~3 | [1] | |

| Cyclohexane | 0.33 | [1] | ||

| Acetonitrile | 9.28 | [1] | ||

| Water | ~12 | [1] |

Experimental Protocols for Tautomer Analysis

The determination of tautomeric equilibrium constants requires precise experimental techniques. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the most common and powerful methods for these quantitative studies.

NMR Spectroscopy

Objective: To determine the tautomeric ratio of this compound in a given solvent by ¹H NMR.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) at a concentration of approximately 10-20 mg/mL.

-

Ensure the solvent is of high purity to avoid interference from impurities.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (≥400 MHz).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.

-

-

Spectral Analysis and Calculation of KT:

-

Identify the distinct signals corresponding to the protons of the enol and keto tautomers. For this compound, the chemical shifts of the ring protons will differ between the two forms.

-

Carefully integrate the well-resolved signals of both tautomers.

-

Calculate the mole fraction (X) of each tautomer from the integral values. For a given proton present in both tautomers, the mole fraction of the enol form (Xenol) can be calculated as: X_enol = Integral_enol / (Integral_enol + Integral_keto)

-

The equilibrium constant, KT, is then calculated as: K_T = X_keto / X_enol

-

UV-Vis Spectroscopy

Objective: To determine the tautomeric ratio of this compound in various solvents by analyzing their UV-Vis absorption spectra.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a non-polar solvent where one tautomer (typically the enol form) is expected to predominate.

-

Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in solvents of varying polarity.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Use the respective pure solvent as a blank.

-

-

Spectral Analysis and Calculation of KT:

-

The spectra of the tautomeric mixture will show overlapping absorption bands of the enol and keto forms.

-

Deconvolution of the overlapping spectra is necessary. This can be achieved using computational methods or by using "model" compounds that are locked in one tautomeric form (e.g., O-methylated and N-methylated derivatives).

-

The molar absorptivity (ε) of each tautomer at a specific wavelength must be known or estimated.

-

The ratio of the concentrations of the two tautomers can then be determined using the Beer-Lambert law at two different wavelengths where the absorption is dominated by one of the tautomers.

-

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.

Objective: To calculate the relative Gibbs free energies of the this compound and pyrimidin-2-one tautomers in the gas phase and in solution.

Methodology:

-

Structure Optimization and Frequency Calculation:

-

Build the 3D structures of both the this compound and pyrimidin-2-one tautomers.

-

Perform geometry optimization and frequency calculations for both tautomers in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

-

-

Solvation Energy Calculation:

-

To model the effect of a solvent, use an implicit solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

Perform single-point energy calculations on the gas-phase optimized geometries using the chosen solvation model.

-

-

Calculation of Gibbs Free Energy and KT:

-

The Gibbs free energy (G) for each tautomer is obtained from the output of the frequency calculation.

-

The relative Gibbs free energy (ΔG) of the tautomerization reaction is calculated as: ΔG = G_keto - G_enol

-

The tautomeric equilibrium constant (KT) can then be calculated using the following equation: K_T = exp(-ΔG / RT) where R is the gas constant and T is the temperature in Kelvin.

-

Visualizing the Tautomerization Process

The interconversion between this compound and pyrimidin-2-one can proceed through different pathways. The direct proton transfer has a high energy barrier. However, this barrier can be significantly lowered by the presence of a catalyst, such as a water molecule, which facilitates a concerted double proton transfer.

Caption: Uncatalyzed vs. Water-Catalyzed Tautomerization Pathways.

Caption: Experimental Workflow for Tautomer Quantification.

Conclusion

The tautomeric equilibrium of this compound is a delicate balance influenced by its environment, with significant consequences for its chemical and biological function. For professionals in drug discovery and development, a precise understanding of the predominant tautomeric forms of pyrimidine-containing compounds is not merely academic but a practical necessity for designing effective and safe medicines. This guide has provided a foundational overview of the quantitative aspects of the this compound/pyrimidin-2-one equilibrium and detailed protocols for its experimental and computational investigation. By applying these methodologies, researchers can gain crucial insights into the tautomeric behavior of their molecules of interest, thereby facilitating more informed and successful drug design endeavors.

References

Computational Investigations of 2-Hydroxypyrimidine Tautomerism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Hydroxypyrimidine (B189755) Tautomerism

This compound can exist in several tautomeric forms, primarily the enol-imino (hydroxy) form and the keto-amino (oxo or pyridone) form. The equilibrium between these tautomers is influenced by various factors, including the intrinsic stability of the molecules, solvent effects, and temperature. Computational chemistry provides powerful tools to investigate these equilibria at the atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Theoretical studies have indicated that, in the gas phase, this compound is expected to exist almost exclusively in its hydroxy tautomeric form. This contrasts with the behavior of its well-studied analog, 2-hydroxypyridine (B17775), where the pyridone form becomes more stable in polar solvents.

Tautomeric Forms of this compound

The two primary tautomers of this compound are:

-

This compound (Enol form): Characterized by a hydroxyl (-OH) group attached to the C2 carbon of the pyrimidine (B1678525) ring.

-

Pyrimidin-2(1H)-one (Keto form): Characterized by a carbonyl (C=O) group at the C2 position and a proton attached to one of the ring nitrogen atoms.

The equilibrium between these forms is a dynamic process involving proton transfer.

Quantitative Data on Tautomer Stabilities

Table 1: Calculated Relative Energies (ΔE) and Gibbs Free Energies (ΔG) for 2-Hydroxypyridine/2-Pyridone Tautomers in the Gas Phase.

| Computational Method | Basis Set | ΔE (kcal/mol) | ΔG (kcal/mol) | Favored Tautomer |

| B3LYP | 6-311++G(d,p) | -0.8 | -0.7 | 2-Pyridone |

| MP2 | 6-311++G(d,p) | 1.5 | 1.6 | 2-Hydroxypyridine |

| CCSD(T) | cc-pVTZ | 0.7 | 0.8 | 2-Hydroxypyridine |

Note: A positive value indicates that 2-hydroxypyridine is more stable, while a negative value indicates that 2-pyridone is more stable. Data is illustrative and compiled from various computational studies on 2-hydroxypyridine.

Table 2: Calculated Dipole Moments (μ) for 2-Hydroxypyridine and 2-Pyridone Tautomers.

| Tautomer | Computational Method | Basis Set | Dipole Moment (Debye) |

| 2-Hydroxypyridine | B3LYP | 6-311++G(d,p) | ~1.3 - 1.5 |

| 2-Pyridone | B3LYP | 6-311++G(d,p) | ~3.9 - 4.2 |

Note: The significantly larger dipole moment of the pyridone form explains its increased stability in polar solvents.

Experimental Protocols: Computational Methodologies

The following sections detail the common computational methods employed in the study of this compound and its analogs.

Quantum Mechanical Methods

Density Functional Theory (DFT): This is one of the most widely used methods for studying tautomerism due to its balance of accuracy and computational cost.

-

Functionals: Common functionals include B3LYP, M06-2X, and ωB97X-D. The choice of functional can influence the predicted relative energies.

-

Basis Sets: Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p), as well as correlation-consistent basis sets like cc-pVTZ, are frequently used. Larger basis sets generally provide more accurate results but at a higher computational cost.

Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameterization.

-

Hartree-Fock (HF): This is the simplest ab initio method, but it does not account for electron correlation, which can be important for accurately predicting tautomer stabilities.

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation at the second-order perturbation level and often provides more accurate results than HF.

-

Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy, though they are computationally very expensive.

Geometry Optimization and Frequency Analysis

-

Optimization: The first step in any computational study is to find the minimum energy geometry for each tautomer. This is typically done using gradient-based optimization algorithms until a stationary point on the potential energy surface is located.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy.

Solvent Effects

The influence of the solvent is a critical factor in tautomeric equilibria.

-

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a popular choice. In this model, the solvent is treated as a continuous dielectric medium, and the solute is placed in a cavity within it. This approach is computationally efficient and often provides a good qualitative description of solvent effects.

-

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally much more demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Visualizations

Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Computational Workflow for Tautomerism Studies

An In-depth Technical Guide to the Lewis Base and Electron Donor Properties of 2-Hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Lewis base and electron donor properties of 2-hydroxypyrimidine. The content delves into its tautomeric nature, protonation behavior, coordination chemistry, and hydrogen bonding capabilities, supported by quantitative data, detailed experimental methodologies, and visual representations of its chemical behavior.

Core Concepts: Lewis Basicity and Electron Donation

This compound, a heterocyclic organic compound, exhibits significant Lewis base and electron donor characteristics. These properties are primarily attributed to the lone pairs of electrons on its nitrogen and oxygen atoms. The molecule's ability to donate these electron pairs allows it to act as a ligand in coordination chemistry, form hydrogen bonds, and participate in various biological interactions. Its chemical reactivity and biological functions are intricately linked to its tautomeric equilibrium between the hydroxy and keto forms.

Tautomerism of this compound

This compound exists in a tautomeric equilibrium between its enol (this compound) and keto (2(1H)-pyrimidinone) forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In aqueous solutions, the keto form is generally favored.

The Role of 2-Hydroxypyrimidine in Nucleic Acid Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxypyrimidine (B189755), a structural isomer of the canonical pyrimidine (B1678525) bases, presents a fascinating case study in the expanded chemical space of nucleic acids. Its ability to exist in tautomeric forms—the lactam (2-pyrimidinone) and the lactim (this compound)—profoundly influences its base-pairing potential, nucleic acid stability, and interaction with the enzymatic machinery of the cell. This technical guide provides a comprehensive overview of the chemistry of this compound and its nucleoside derivatives, focusing on its synthesis, tautomerism, impact on nucleic acid structure and thermodynamics, and its role in mutagenesis and potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to explore and harness the unique properties of this non-canonical pyrimidine.

Introduction to this compound

This compound is a pyrimidine derivative with a hydroxyl group at the C2 position. It is a heterocyclic organic compound that serves as a versatile building block in pharmaceutical and agrochemical industries.[1] In the context of nucleic acid chemistry, its significance lies in its structural analogy to uracil (B121893) and cytosine and its potential to engage in non-canonical base pairing, thereby altering the structure and function of DNA and RNA.

The defining characteristic of this compound is its tautomerism, existing in equilibrium between the lactam (2-pyrimidinone) and the aromatic lactim (this compound) forms. The position of this equilibrium is sensitive to the solvent environment, with polar solvents favoring the 2-pyrimidinone form.[2][3] This tautomeric flexibility is central to its unique role in nucleic acid chemistry.

Tautomerism and Non-Canonical Base Pairing

The tautomeric equilibrium of this compound is a critical determinant of its hydrogen bonding capabilities. The lactam form can act as a hydrogen bond donor and acceptor, while the lactim form presents a different pattern of donors and acceptors. This allows for the formation of non-canonical base pairs with the canonical bases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T) or uracil (U).

dot graph Tautomerism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"this compound (Lactim)" [fillcolor="#F1F3F4"]; "2-Pyrimidinone (Lactam)" [fillcolor="#F1F3F4"];

Table 1: Tautomeric Equilibrium Constants (KT = [Lactam]/[Lactim]) for 2-Hydroxypyridine (B17775) in Various Solvents

| Solvent | Dielectric Constant | KT | Reference |

| Gas Phase | 1 | ~0.3 | [2] |

| Cyclohexane | 2.02 | 1.7 | [4] |

| Chloroform | 4.81 | 6.0 | [4] |

| Acetonitrile | 37.5 | - | [1] |

| Water | 80.1 | 900 | [2] |

Note: Data for 2-hydroxypyridine is used as a proxy for this compound due to the availability of experimental data. The trend of favoring the lactam form in more polar solvents is expected to be similar.

Synthesis of this compound Nucleosides and Oligonucleotides

The incorporation of this compound into nucleic acids requires the synthesis of its corresponding 2'-deoxynucleoside and its subsequent conversion to a phosphoramidite (B1245037) for solid-phase oligonucleotide synthesis.

Experimental Protocol: Synthesis of this compound 2'-Deoxyribonucleoside

This is a generalized protocol based on methods for synthesizing other pyrimidine nucleosides and should be optimized for this compound.

-

Protection of this compound: The hydroxyl group of this compound is protected, for example, by silylation with hexamethyldisilazane (B44280) (HMDS) to increase its solubility in organic solvents and to direct the glycosylation reaction.

-

Glycosylation: The protected this compound is reacted with a protected deoxyribose derivative, such as 1-chloro-2-deoxy-3,5-di-O-(p-toluoyl)-α-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., SnCl4) in an aprotic solvent like acetonitrile.

-

Deprotection: The protecting groups on the sugar and the base are removed. The toluoyl groups can be removed by treatment with sodium methoxide (B1231860) in methanol, and the silyl (B83357) group is removed during aqueous workup.

-

Purification: The resulting this compound 2'-deoxyribonucleoside is purified by column chromatography.

Experimental Protocol: Incorporation into Oligonucleotides

-

Phosphoramidite Synthesis: The 5'-hydroxyl group of the this compound 2'-deoxyribonucleoside is protected with a dimethoxytrityl (DMT) group. The 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the phosphoramidite monomer.[5]

-

Solid-Phase Synthesis: The phosphoramidite is used in an automated DNA synthesizer. The synthesis cycle involves:

-

Detritylation: Removal of the DMT group from the growing oligonucleotide chain.

-

Coupling: Addition of the this compound phosphoramidite.

-

Capping: Acetylation of unreacted 5'-hydroxyl groups.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

-

Deprotection and Purification: The oligonucleotide is cleaved from the solid support and all protecting groups are removed. The final product is purified by HPLC or polyacrylamide gel electrophoresis.[3][6]

Impact on Nucleic Acid Stability

The introduction of a non-canonical base like this compound can affect the thermodynamic stability of a DNA or RNA duplex. The stability is influenced by the specific base it is paired with and the surrounding sequence context. The change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) upon duplex formation can be determined by UV-melting studies.

Experimental Protocol: UV-Melting Analysis

-

Sample Preparation: Anneal complementary oligonucleotides, one containing this compound, in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Prepare a series of dilutions to determine the concentration dependence of the melting temperature (Tm).[6][7]

-

UV-Melting Measurement: Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance at 260 nm as the temperature is slowly increased. The melting curve will show a sigmoidal transition from the double-stranded to the single-stranded state.[6][7]

-

Data Analysis: Determine the Tm, the temperature at which 50% of the duplex is denatured, from the first derivative of the melting curve.

-

Thermodynamic Parameter Calculation: Plot 1/Tm versus ln(CT), where CT is the total oligonucleotide concentration. The slope and intercept of this van't Hoff plot can be used to calculate ΔH° and ΔS°, respectively. ΔG° can then be calculated using the equation: ΔG° = ΔH° - TΔS°.[8][9]

Table 2: Hypothetical Thermodynamic Parameters for a DNA Duplex Containing a this compound (Z) Mismatch

| Base Pair | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |

| A-T | -1.5 | -7.2 | -19.1 |

| G-C | -2.5 | -8.5 | -20.1 |

| Z-A | -1.0 | -6.0 | -16.8 |

| Z-G | -1.8 | -7.5 | -19.1 |

| Z-C | -0.8 | -5.5 | -15.8 |

| Z-T | -1.2 | -6.5 | -17.8 |

Note: These are hypothetical values for illustrative purposes. Actual values need to be determined experimentally.

Enzymatic Incorporation and Mutagenesis

The ability of DNA and RNA polymerases to incorporate the triphosphate derivative of this compound (dZTP or ZTP) is a key factor in its potential biological effects. The efficiency and fidelity of this incorporation can be studied using kinetic assays. Misincorporation can lead to mutations.

Experimental Protocol: Steady-State Kinetics of Incorporation

-

Primer-Template Preparation: Design a primer-template system where the template base opposite the desired incorporation site is varied (A, G, C, or T). The primer is typically labeled with a fluorescent dye or 32P for detection.[10][11]

-

Reaction Setup: Set up reactions containing the primer-template, a DNA polymerase, and varying concentrations of the incoming dNTP (either a canonical dNTP or dZTP).

-

Time Course: Incubate the reactions at the optimal temperature for the polymerase and take aliquots at different time points, quenching the reaction with a stop solution (e.g., EDTA in formamide).[10]

-

Product Analysis: Separate the products by denaturing polyacrylamide gel electrophoresis (PAGE) and quantify the amount of extended primer.

-

Kinetic Parameter Calculation: Plot the initial velocity of the reaction versus the dNTP concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The catalytic efficiency (kcat/Km) can then be calculated.[10][11]

Table 3: Hypothetical Steady-State Kinetic Parameters for dZTP Incorporation

| Template Base | Incoming dNTP | Km (µM) | Vmax (relative) | kcat/Km (relative) |

| A | dTTP | 5 | 1 | 1 |

| A | dZTP | 50 | 0.1 | 0.01 |

| C | dGTP | 4 | 1.2 | 1.5 |

| C | dZTP | 100 | 0.05 | 0.0025 |

| G | dCTP | 6 | 0.9 | 0.75 |

| G | dZTP | 20 | 0.5 | 0.125 |

| T | dATP | 5 | 1.1 | 1.1 |

| T | dZTP | 80 | 0.08 | 0.005 |

Note: These are hypothetical values for illustrative purposes. Actual values need to be determined experimentally.

Mutagenicity Assessment: The Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. The test measures the rate of reverse mutations that restore the ability to synthesize histidine.

-

Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[12][13]

-

Metabolic Activation: Perform the test with and without a liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[12]

-

Exposure: Expose the bacterial strains to various concentrations of this compound on histidine-deficient agar (B569324) plates.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies. A significant increase in the number of colonies compared to the negative control indicates mutagenic potential.[13]

Applications in Drug Development

The unique properties of this compound and its derivatives make them interesting candidates for drug development.

-

Antiviral Agents: Modified nucleosides are a cornerstone of antiviral therapy. The ability of this compound nucleosides to be incorporated into viral genomes and disrupt replication is a potential avenue for developing new antiviral drugs.

-

Anticancer Agents: The incorporation of modified nucleosides can induce chain termination or lead to dysfunctional DNA, which can be selectively toxic to rapidly dividing cancer cells.

-

Probes for Nucleic Acid Structure and Function: Oligonucleotides containing this compound can be used as probes to study DNA-protein interactions, DNA repair mechanisms, and the structural dynamics of nucleic acids.

Conclusion

This compound represents a compelling modification to the standard repertoire of nucleic acid bases. Its tautomeric nature allows for diverse, non-canonical base-pairing interactions, influencing the stability and structure of DNA and RNA. Understanding the synthesis, incorporation, and biological consequences of this modified pyrimidine is crucial for leveraging its potential in molecular biology, biotechnology, and medicine. The experimental protocols and data frameworks provided in this guide offer a foundation for researchers to delve into the fascinating chemistry of this compound and its role in the ever-expanding world of nucleic acids. Further experimental determination of the thermodynamic, kinetic, and mutagenic properties of this compound is essential to fully elucidate its impact on nucleic acid chemistry and to guide its application in scientific research and drug development.

References

- 1. Steady-state kinetic analysis of DNA polymerase single-nucleotide incorporation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. jasco-global.com [jasco-global.com]

- 7. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2-Hydroxypyrimidine from Urea and 1,3-Dicarbonyls: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals